molecular formula C9H15NO4 B6222078 ethyl 3-(hydroxymethyl)-2-oxopiperidine-3-carboxylate CAS No. 2758000-22-3

ethyl 3-(hydroxymethyl)-2-oxopiperidine-3-carboxylate

Cat. No.: B6222078
CAS No.: 2758000-22-3
M. Wt: 201.22 g/mol
InChI Key: OEDGQTHUJWZSMQ-UHFFFAOYSA-N
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Description

Ethyl 3-(hydroxymethyl)-2-oxopiperidine-3-carboxylate (molecular formula: C₉H₁₅NO₄; molecular weight: 201.22 g/mol) is a piperidine-derived compound featuring a 2-oxo (keto) group, a hydroxymethyl (-CH₂OH) substituent, and an ethyl ester (-COOEt) at the 3-position of the piperidine ring. Its structural uniqueness lies in the juxtaposition of polar (hydroxymethyl, keto) and lipophilic (ethyl ester) functional groups, which may influence solubility, reactivity, and biological activity. Key identifiers include the SMILES notation CCOC(=O)C1(CCCNC1=O)CO, InChIKey OEDGQTHUJWZSMQ-UHFFFAOYSA-N, and collision cross-section data for its ionized forms (e.g., [M+H]⁺: 145.3 Ų) . Despite its well-defined structural characteristics, the compound lacks reported literature or patent data, suggesting its novelty in chemical research .

Properties

CAS No.

2758000-22-3

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

ethyl 3-(hydroxymethyl)-2-oxopiperidine-3-carboxylate

InChI

InChI=1S/C9H15NO4/c1-2-14-8(13)9(6-11)4-3-5-10-7(9)12/h11H,2-6H2,1H3,(H,10,12)

InChI Key

OEDGQTHUJWZSMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCNC1=O)CO

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(hydroxymethyl)-2-oxopiperidine-3-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and formaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(hydroxymethyl)-2-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)-2-oxopiperidine-3-carboxylate.

    Reduction: Ethyl 3-(hydroxymethyl)-2-hydroxypiperidine-3-carboxylate.

    Substitution: Ethyl 3-(hydroxymethyl)-2-oxopiperidine-3-amine or ethyl 3-(hydroxymethyl)-2-oxopiperidine-3-alcohol.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of ethyl 3-(hydroxymethyl)-2-oxopiperidine-3-carboxylate typically involves several steps that can include the condensation of piperidine derivatives with carboxylic acids or their derivatives. The compound can be modified through various chemical reactions such as reduction, acylation, or alkylation to yield derivatives with specific biological activities.

Table 1: Common Synthesis Methods

MethodDescriptionReference
CondensationReaction between piperidine and carboxylic acid derivatives.
ReductionConversion of carbonyl groups to alcohols using reducing agents.
AlkylationIntroduction of alkyl groups to enhance lipophilicity and bioavailability.

Biological Activities

Research has indicated that compounds related to this compound exhibit various biological activities:

  • Antidepressant Effects : Some derivatives have shown potential as antidepressants by modulating neurotransmitter systems .
  • Antipsychotic Properties : Certain piperidine derivatives are being explored for their efficacy in treating schizophrenia and other psychiatric disorders .
  • Analgesic Activity : There is ongoing research into the analgesic properties of these compounds, with some showing promise in pain relief applications .

Case Study 1: Antidepressant Development

A study on piperidine derivatives highlighted the synthesis of this compound as an intermediate for developing new antidepressants. The research demonstrated that modifications to this compound could enhance its efficacy and reduce side effects compared to existing treatments .

Case Study 2: Antipsychotic Research

Another investigation focused on the use of this compound in synthesizing novel antipsychotic agents. The results indicated that certain structural modifications led to increased affinity for dopamine receptors, which is crucial for antipsychotic activity .

Mechanism of Action

The mechanism of action of ethyl 3-(hydroxymethyl)-2-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved may include modulation of signal transduction, alteration of metabolic processes, and interference with cellular communication.

Comparison with Similar Compounds

Key Observations :

  • Methoxymethyl analogues (e.g., from ) trade hydroxyl reactivity for increased lipophilicity, which may improve membrane permeability in drug design .
  • Removal of the hydroxymethyl group (e.g., ethyl 2-oxopiperidine-3-carboxylate) simplifies the structure but reduces hydrogen-bonding capacity .

Pyrrolidine-Based Analogues

Replacing the piperidine ring with a pyrrolidine (5-membered ring) alters ring strain and substituent spatial orientation:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate C₉H₁₅NO₃ 185.22 4,4-dimethyl, -COOEt Compact structure; increased ring strain may enhance reactivity

Key Observations :

  • Lower molecular weight (185.22 vs. 201.22 g/mol) and reduced oxygen content (3 vs. 4 oxygen atoms) suggest differences in solubility and metabolic stability compared to the target compound .

Substituent Variations: Hydroxymethyl vs. Methoxymethyl

The hydroxymethyl group distinguishes the target compound from its methoxymethyl counterpart:

Property Hydroxymethyl (-CH₂OH) Methoxymethyl (-CH₂OCH₃)
Polarity High (due to -OH) Moderate (ether group is less polar)
Reactivity Prone to oxidation (e.g., to -COOH or carbonyl) Stable under oxidative conditions
Synthetic Utility Versatile for further derivatization Limited reactivity; acts as a protecting group

Physicochemical Property Comparison

Collision cross-section (CCS) data for the target compound’s ionized forms ([M+H]⁺: 145.3 Ų; [M+Na]⁺: 153.5 Ų) reflect its molecular size and conformation . Analogues lacking hydroxymethyl groups (e.g., ethyl 2-oxopiperidine-3-carboxylate) likely exhibit smaller CCS values due to reduced steric bulk, though experimental data are unavailable.

Biological Activity

Ethyl 3-(hydroxymethyl)-2-oxopiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.

This compound is characterized by its unique piperidine structure, which allows it to interact with various biological targets. The compound's mechanism of action involves:

  • Enzyme Inhibition : It can act as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby altering metabolic pathways and cellular functions.
  • Signal Transduction Modulation : The compound may influence signal transduction pathways, impacting cellular communication and response mechanisms.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens. A study reported the minimal inhibitory concentration (MIC) values for several bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus epidermidis15.6
Micrococcus luteus62.5
Escherichia coli>1000

These results indicate that the compound is particularly effective against Gram-positive bacteria while showing limited activity against Gram-negative strains .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. The half-maximal inhibitory concentrations (IC50) for non-cancerous cell lines were determined as follows:

Cell Line IC50 (µM) Selectivity Index (SI)
HaCaT (non-cancerous)12.5>1
M. tuberculosis reference strain0.06-

The selectivity index indicates a favorable safety profile, as SI values greater than 1 suggest lower toxicity to non-cancerous cells compared to pathogenic strains .

Therapeutic Applications

This compound has been investigated for its potential therapeutic effects:

  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Analgesic Effects : The compound's ability to modulate pain pathways has been explored, indicating potential use in pain management therapies.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis has been conducted to understand how modifications to the piperidine structure affect biological activity. Key findings include:

  • Hydroxymethyl Group : The presence of the hydroxymethyl group is crucial for maintaining antimicrobial activity.
  • Carboxylate Functionality : Variations in the carboxylate group influence enzyme binding affinity and selectivity .

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